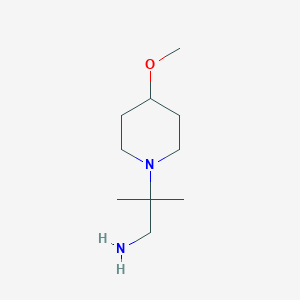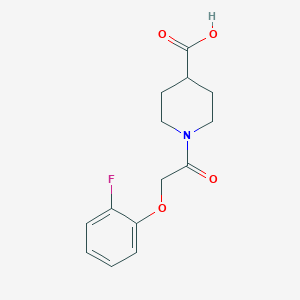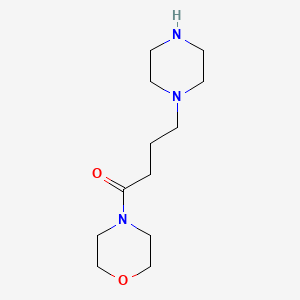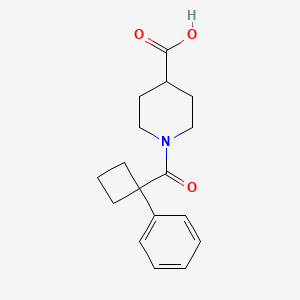
2-(Cyclopentylsulfanyl)-5-methylbenzoic acid
Vue d'ensemble
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors .
Synthesis Analysis
This involves detailing the chemical reactions and processes used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactivity of the compound and predicting its behavior in different chemical contexts .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be found in chemical databases .Applications De Recherche Scientifique
Antimicrobial Properties
Parabens, including methylparaben and propyl paraben, are widely used as preservatives in food, cosmetics, and pharmaceuticals due to their antimicrobial properties. These compounds, structurally related to benzoic acid derivatives, are known for their safety and efficacy as preservatives. Methyl paraben, for instance, demonstrates excellent antimicrobial preservation, with studies highlighting its absorption, metabolism, and low toxicity profile (Soni, Taylor, Greenberg, & Burdock, 2002). Similarly, propyl paraben is recognized for its preservative capabilities, with comprehensive assessments confirming its safety based on absorption, metabolism, and low toxicity levels (Soni, Burdock, Taylor, & Greenberg, 2001).
Antioxidant Activity
Gallic acid, another benzoic acid derivative, exhibits potent antioxidant properties. It can protect cells, tissues, and organs from oxidative stress damage, which is crucial in the prevention and treatment of various diseases related to oxidative stress. This review emphasizes gallic acid's strong antioxidant and free radical scavenging activities and its therapeutic potential in diseases caused by oxidative damage, such as cancer, cardiovascular, and metabolic diseases (Gao, Hu, Hu, & Yang, 2019).
Environmental Persistence and Toxicity
The environmental behavior of parabens, which share functional similarities with benzoic acid derivatives, has been studied, showing their occurrence, fate, and behavior in aquatic environments. Parabens, due to their widespread use, have been detected in various environmental matrices, indicating their persistence and potential endocrine-disrupting effects. This highlights the importance of understanding the environmental impact and degradation pathways of such compounds (Haman, Dauchy, Rosin, & Munoz, 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-cyclopentylsulfanyl-5-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2S/c1-9-6-7-12(11(8-9)13(14)15)16-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYZIRKTTULULG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2CCCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine](/img/structure/B1454039.png)

![2-[4-(Difluoromethoxy)phenyl]morpholine](/img/structure/B1454045.png)


![(Prop-2-en-1-yl)[1-(pyridin-2-yl)ethyl]amine](/img/structure/B1454050.png)
amine](/img/structure/B1454052.png)



![2-[(5-Phenyl-1,2-oxazol-3-yl)formamido]acetic acid](/img/structure/B1454058.png)


